2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a heterocyclic compound that features both pyrimidine and thiazole rings These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
It’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
It’s known that thiazole-containing compounds can influence various biochemical pathways .
Result of Action
It’s known that thiazole-containing compounds can have diverse effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method includes the reaction of 2-aminopyrimidine with a thiazole derivative under specific conditions. For instance, the reaction might involve heating the reactants in a suitable solvent like ethanol or methanol, often in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Known for its inhibitory activity against phosphodiesterase 4 (PDE4).
2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic and anti-cancer activities.
Uniqueness
2-(2-(Pyrimidin-2-ylamino)thiazol-4-yl)acetamide is unique due to its combined pyrimidine and thiazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)4-6-5-16-9(13-6)14-8-11-2-1-3-12-8/h1-3,5H,4H2,(H2,10,15)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOACTFXLTPCEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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